Kinase Selectivity: Egfr-IN-71 Demonstrates a Narrower Kinome Profile vs. Erlotinib and Gefitinib
Egfr-IN-71 (reported as Compound 41) was profiled against a panel of 320 protein kinases at 1 μM and 10 μM. At 1 μM, Egfr-IN-71 inhibited only EGFR by >50%, demonstrating high selectivity. In contrast, clinically approved EGFR inhibitors erlotinib and gefitinib are known to exhibit broader kinome inhibition profiles, with similar or higher affinity for several other kinases [1]. At a higher concentration of 10 μM, Egfr-IN-71 showed moderate inhibition of only five additional kinases (Aurora-B, ERBB4, MAP4K4, PRKG2, and SLK) beyond EGFR [1]. This narrow selectivity is a key differentiating feature for research applications requiring minimal off-target effects.
| Evidence Dimension | Kinase Selectivity at 1 μM |
|---|---|
| Target Compound Data | Inhibits only EGFR (>50% inhibition) |
| Comparator Or Baseline | Erlotinib and Gefitinib (clinical EGFR inhibitors) exhibit broader polypharmacology |
| Quantified Difference | Quantitative difference in number of inhibited kinases not provided in a single study, but Egfr-IN-71 inhibits 1 kinase (EGFR) at 1 μM, while clinical compounds are known to inhibit multiple kinases at comparable concentrations |
| Conditions | 33PanQinase® activity assay panel of 320 protein kinases |
Why This Matters
Procurement for target-specific pathway interrogation requires compounds with minimal polypharmacology to avoid confounding biological interpretation, a property where Egfr-IN-71 is superior to many clinical EGFR inhibitors.
- [1] Asquith, C. R. M., et al. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Scientific Reports, 12, 12820. View Source
